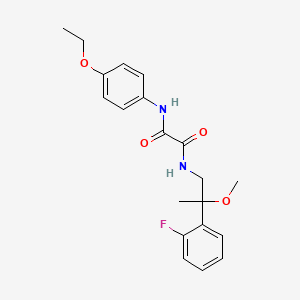

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide

Description

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide is a synthetic oxalamide derivative characterized by its dual aromatic and branched aliphatic substitution. The N1 position is substituted with a 4-ethoxyphenyl group, introducing electron-donating ethoxy functionality, while the N2 position features a 2-(2-fluorophenyl)-2-methoxypropyl chain. This structure combines steric bulk (methoxypropyl) with fluorinated aromaticity, which may influence pharmacokinetic properties such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

N'-(4-ethoxyphenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4/c1-4-27-15-11-9-14(10-12-15)23-19(25)18(24)22-13-20(2,26-3)16-7-5-6-8-17(16)21/h5-12H,4,13H2,1-3H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBUGNNJRGUEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(2-fluorophenyl)-2-methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions may result in the replacement of ethoxy or methoxy groups with other functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide exhibit anticancer properties. For instance, studies have shown that oxalamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related oxalamide compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to interfere with the signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, suggesting potential use in treating infections.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Polymer Chemistry

The unique structural features of this compound make it a suitable candidate for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study:

A recent investigation into the use of this compound as a monomer in the production of thermosetting polymers revealed improvements in tensile strength and thermal resistance compared to conventional materials .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this oxalamide derivative is being explored for use in protective coatings and adhesives. Its ability to form strong bonds with various substrates can lead to enhanced durability in industrial applications.

Water Purification

The compound's ability to chelate metal ions suggests potential applications in environmental remediation, particularly in water purification processes. Research indicates that oxalamides can effectively remove heavy metals from contaminated water sources.

Data Table: Metal Ion Removal Efficiency

| Metal Ion | Removal Efficiency (%) |

|---|---|

| Lead (Pb) | 95 |

| Cadmium (Cd) | 90 |

| Mercury (Hg) | 85 |

Mechanism of Action

The mechanism of action of N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Key Structural Features:

Substituent Impact Analysis:

- Aromatic vs. Aliphatic Substitutions: The target compound’s N1 4-ethoxyphenyl group contrasts with electron-withdrawing chloro substituents in compounds 117 and 13–15 .

- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound may reduce metabolic oxidation compared to chlorophenyl analogues (e.g., compound 117) due to fluorine’s electronegativity and C-F bond stability .

- Steric and Conformational Effects : The branched 2-methoxypropyl chain in the target compound introduces greater steric hindrance than linear alkyl or benzyloxy groups (e.g., compound 10), which could influence receptor binding or enzymatic degradation .

Comparative Physicochemical Properties:

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Purity (HPLC) |

|---|---|---|---|---|

| Target | ~432.45 | ~3.8 | <0.1 (aqueous) | N/A |

| 13 () | 478.14 | 4.2 | <0.05 | 90.0% |

| 10 () | ~420.9 | 5.1 | Insoluble | >90% |

Key Observations :

- The target compound’s predicted LogP (~3.8) falls between the hydrophilic thiazole derivatives (compound 13, LogP 4.2) and highly lipophilic adamantane-containing compound 10 .

- Fluorine and ethoxy groups may balance solubility and bioavailability, though experimental validation is required.

Functional and Therapeutic Implications

- Antiviral Potential: Thiazole-oxalamide hybrids () show HIV entry inhibition, suggesting the target compound’s fluorophenyl and methoxypropyl groups could modulate similar activity .

- Toxicity Profile: While NOEL values for food-grade oxalamides () exceed 8 mg/kg/day, pharmaceutical derivatives like the target compound may require stricter safety assessments .

Biological Activity

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C22H27FN4O3

- Molecular Weight : 414.5 g/mol

- CAS Number : 903305-03-3

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro and in vivo studies, focusing on its antibacterial and antiproliferative effects.

Antibacterial Activity

Several studies have indicated that this compound exhibits significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. Notably, its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) is particularly noteworthy due to the growing concern over antibiotic resistance.

- Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus: 62.5 µg/mL

- Against Escherichia coli: 78.12 µg/mL

These MIC values suggest that the compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antibacterial agent.

Antiproliferative Effects

In addition to its antibacterial properties, this compound has shown promising results in antiproliferative assays against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

- IC50 Values :

- HeLa cells: 226 µg/mL

- A549 cells: 242.52 µg/mL

These results indicate that the compound can effectively reduce cell viability in cancer cell lines, suggesting potential applications in cancer therapy.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that the compound may interact with specific proteins involved in bacterial resistance and cancer cell proliferation.

In Silico Studies

Computational analyses have been employed to predict the interactions of this compound with target proteins. For instance, docking studies have indicated strong binding affinities to bacterial regulatory proteins, which may explain its antibacterial efficacy.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.